

(R)-N-Boc-2-morpholinecarbaldehyde molecular weight

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Compound of Interest

Compound Name:	(R)-N-Boc-2-morpholinecarbaldehyde
Cat. No.:	B1586803

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An In-Depth Technical Guide to **(R)-N-Boc-2-morpholinecarbaldehyde**: Synthesis, Characterization, and Application

For researchers, scientists, and drug development professionals, the strategic selection of chiral building blocks is a cornerstone of modern medicinal chemistry. **(R)-N-Boc-2-morpholinecarbaldehyde** stands out as a versatile intermediate, prized for its stereochemical integrity and the synthetic handles it offers. This guide provides a comprehensive overview of its properties, synthesis, characterization, and critical applications, grounded in established chemical principles.

Core Physicochemical Properties

(R)-N-Boc-2-morpholinecarbaldehyde, systematically named tert-butyl (2R)-2-formylmorpholine-4-carboxylate, is a stable, chiral aldehyde. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is crucial; it prevents unwanted side reactions and allows the aldehyde moiety to be the primary site of reactivity.^[1] This strategic protection is fundamental to its utility in multi-step synthetic sequences common in drug discovery.^[1]

A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source(s)
Molecular Weight	215.25 g/mol	[1][2]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[1][2][3]
CAS Number	913642-85-0	[2][4][5]
Boiling Point	309.1 °C at 760 mmHg	[1][2][6]
Density	1.18 g/cm ³	[2][6]
Flash Point	140.7 °C	[2][6]
Appearance	Typically a colorless to pale yellow oil	N/A

Synthesis and Purification: A Strategic Approach

The synthesis of enantiomerically pure morpholine derivatives is a well-explored area of organic chemistry. An operationally simple and scalable approach, adapted from methodologies developed for the (S)-enantiomer, utilizes (R)-epichlorohydrin as the chiral source.[7][8] This ensures the stereocenter is set early and maintained throughout the synthesis.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **(R)-N-Boc-2-morpholinecarbaldehyde**.

Detailed Experimental Protocol: Synthesis

This protocol describes a plausible, multi-step synthesis. The choice of a mild oxidation in the final step is critical to prevent over-oxidation to the carboxylic acid and to preserve the integrity of the Boc-protecting group.

- Step 1: Synthesis of (R)-2-Hydroxymethylmorpholine (Intermediate F)
 - Rationale: This step establishes the core morpholine ring system. The reaction of a chiral epoxide with an amino alcohol is a robust method for generating such scaffolds.
 - Procedure: To a solution of ethanolamine (1.0 eq) in a suitable solvent like methanol at 0 °C, add (R)-epichlorohydrin (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. The solvent is removed under reduced pressure. The resulting crude amino diol is then subjected to cyclization. A common method involves reaction with triphenylphosphine and diethyl azodicarboxylate (Mitsunobu conditions) or by converting the primary alcohol to a leaving group (e.g., tosylate) followed by intramolecular cyclization with a base like sodium hydride.
- Step 2: Boc Protection of the Morpholine Nitrogen (Intermediate H)
 - Rationale: Introduction of the Boc group protects the nucleophilic nitrogen, directing subsequent reactions to the hydroxyl group. This is a standard and high-yielding transformation.
 - Procedure: Dissolve the crude (R)-2-hydroxymethylmorpholine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C. Stir the reaction at room temperature overnight. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Step 3: Oxidation to the Aldehyde (Product J)
 - Rationale: The selective oxidation of the primary alcohol to an aldehyde is the final key transformation. Dess-Martin periodinane (DMP) is an excellent choice as it operates under mild, neutral conditions, minimizing side reactions.
 - Procedure: Dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in dry DCM. Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. The reaction is

typically complete within 1-2 hours, monitored by Thin Layer Chromatography (TLC).

- Self-Validation: The reaction is quenched by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate, which neutralizes the acid byproduct and reduces excess DMP. Stir vigorously until the layers are clear.
- Step 4: Purification (Final Product L)
 - Rationale: Purification via column chromatography is necessary to remove residual reagents and byproducts, yielding the high-purity aldehyde required for subsequent applications.
 - Procedure: Extract the quenched reaction mixture with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

Confirming the structure and purity of the final compound is paramount. A combination of NMR and IR spectroscopy provides a definitive analytical fingerprint.

Technique	Expected Chemical Shift / Frequency	Rationale
¹ H NMR	δ 9.5 - 10.0 ppm (s, 1H) δ 2.5 - 4.5 ppm (m, 7H)	The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and magnetic anisotropy.[9]
	δ 1.4 - 1.5 ppm (s, 9H)	Protons of the morpholine ring.
		The nine equivalent protons of the tert-butyl group of the Boc protector.
¹³ C NMR	δ 195 - 205 ppm	Characteristic chemical shift for an aldehyde carbonyl carbon.[9]
	δ ~80 ppm	Quaternary carbon of the Boc group ($\text{C}(\text{CH}_3)_3$).
	δ 40 - 70 ppm	Carbons of the morpholine ring.
	δ ~28 ppm	Methyl carbons of the Boc group.
IR Spectroscopy	$\sim 1720\text{-}1740\text{ cm}^{-1}$ (strong)	Strong C=O stretching vibration of the aldehyde.[9][10]
	$\sim 2720\text{ cm}^{-1}$ & $\sim 2820\text{ cm}^{-1}$ (medium)	Characteristic C-H stretching vibrations of the aldehyde proton (Fermi doublet).[9]
	$\sim 1680\text{-}1700\text{ cm}^{-1}$ (strong)	C=O stretching of the Boc group carbamate.

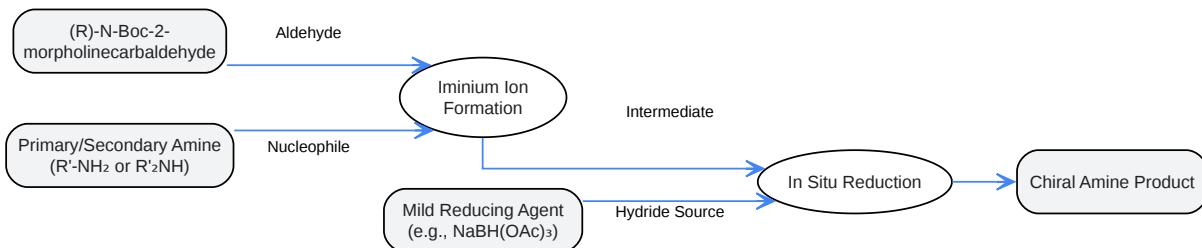
Key Applications in Drug Development

(R)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block primarily used in the synthesis of complex nitrogen-containing heterocycles for drug candidates, including potential CNS agents, antivirals, and kinase inhibitors.[1] Its aldehyde functionality is a gateway for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Core Application: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing amines. It involves the reaction of the aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced *in situ* to the target amine.

Reductive Amination Workflow Diagram



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Caption: Workflow for reductive amination using the title compound.

Detailed Experimental Protocol: Reductive Amination

- Rationale:** This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It does not readily reduce the starting aldehyde, thus minimizing side reactions.
- Procedure:** To a stirred solution of **(R)-N-Boc-2-morpholinecarbaldehyde** (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).
- Self-Validation (Iminium Formation):** If desired, a small amount of acetic acid (0.1 eq) can be added to catalyze the formation of the iminium ion intermediate. The reaction is typically

stirred for 30-60 minutes at room temperature to ensure this formation is complete before the reducing agent is added.

- Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic and should be controlled.
- Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
- Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting amine product by flash column chromatography or crystallization as needed.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of this reagent.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.[\[1\]](#)[\[5\]](#) This prevents degradation from atmospheric moisture and oxygen.
- Handling: Use in a well-ventilated area or a chemical fume hood.[\[1\]](#) Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[1\]](#) Avoid inhalation of vapors and contact with skin and eyes.[\[1\]](#)
- Safety: While specific toxicity data for the (R)-enantiomer is not readily available, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[\[3\]](#)[\[12\]](#) Standard precautions for handling chemical reagents should be strictly followed.

Conclusion

(R)-N-Boc-2-morpholinecarbaldehyde is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex molecules. Its robust

design, featuring a stable chiral core and strategically placed reactive and protective groups, makes it an invaluable asset in the highly demanding field of pharmaceutical research and development. Understanding its synthesis, characterization, and reactivity empowers scientists to construct novel molecular architectures with greater precision and purpose.

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